N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound with a complex structure, featuring a benzamide core substituted with methoxyethyl, methyl, and methylmethanesulfonamido groups
Preparation Methods
The synthesis of N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps. One common method includes the alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by lithium diisopropylamide (LDA) as a base . This approach allows for the introduction of the methoxyethyl and methyl groups onto the benzamide core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyethyl and methyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
N-(2-METHOXYETHYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can be compared with similar compounds such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct chemical and biological properties.
N-methoxy-N-methyl benzamide: This compound shares the methoxy and methyl groups but lacks the sulfonamide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-6-11(13(16)14-7-8-19-3)9-12(10)15(2)20(4,17)18/h5-6,9H,7-8H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNWSMICBNQRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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